Cas no 883107-61-7 (4-Chloro-2-(4-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde)
4-Chloro-2-(4-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-Thiazolecarboxaldehyde,4-chloro-2-(4-hydroxy-1-piperidinyl)-
- 4-Chloro-2-(4-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde
- 4-CHLORO-2-(1-PIPERIDIN-4-OL)-5-THIAZOLECARBOXALDEHYDE
- 4-Chloro-2-(1-piperidin-4-ol)-thiazole-5-carboxaldehyde
- 4-chloro-2-(4-hydroxypiperidin-1-yl)-1,3-thiazole-5-carbaldehyde
- 4-Chloro-2-(4-Hydroxy-1-Piperidinyl)-5-Thiazolecarboxaldehyde
- EN300-725442
- AKOS005213572
- DTXSID20376714
- 883107-61-7
- A842538
- AS-30741
- FT-0761814
- SB43289
-
- MDL: MFCD03453091
- Inchi: 1S/C9H11ClN2O2S/c10-8-7(5-13)15-9(11-8)12-3-1-6(14)2-4-12/h5-6,14H,1-4H2
- InChI Key: QXAQQHPRPGAHJI-UHFFFAOYSA-N
- SMILES: ClC1=C(C=O)SC(=N1)N1CCC(CC1)O
Computed Properties
- Exact Mass: 246.02300
- Monoisotopic Mass: 246.023
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.7A^2
- XLogP3: 2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.495
- Melting Point: No data available
- Boiling Point: 426.6°C at 760 mmHg
- Flash Point: 211.8°C
- Refractive Index: 1.658
- PSA: 81.67000
- LogP: 1.63510
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
4-Chloro-2-(4-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Inert atmosphere,2-8°C
4-Chloro-2-(4-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde Pricemore >>
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| Chemenu | CM179342-5g |
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| Alichem | A059003107-5g |
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| Fluorochem | 078306-1g |
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| Fluorochem | 078306-5g |
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4-Chloro-2-(4-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde Suppliers
4-Chloro-2-(4-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 4-Chloro-2-(4-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde
Introduction to 4-Chloro-2-(4-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde (CAS No. 883107-61-7)
4-Chloro-2-(4-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 883107-61-7, belongs to the thiazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and pharmacological potential. The structural features of this molecule, particularly the presence of a chloro substituent, a hydroxypiperidine moiety, and an aldehyde functional group, make it a promising candidate for further investigation in drug discovery and development.
The thiazole ring is a core structural motif found in numerous bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. Its unique electronic and steric properties contribute to its versatility in forming hydrogen bonds and participating in metal coordination, which are critical for biological interactions. In 4-Chloro-2-(4-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde, the chloro group at the 4-position of the thiazole ring introduces electrophilicity, enhancing its reactivity in various chemical transformations. This reactivity is further modulated by the adjacent aldehyde group at the 5-position, which serves as a versatile handle for further functionalization.
The hydroxypiperidine side chain attached to the 2-position of the thiazole ring adds another layer of complexity to the molecule. Piperidine derivatives are well-known for their role in medicinal chemistry due to their ability to mimic natural amino acid structures and interact with biological targets. The hydroxyl group on the piperidine ring introduces polarity and potential hydrogen bonding capabilities, which can influence the compound's solubility, bioavailability, and binding affinity. These structural elements collectively contribute to the compound's potential as a pharmacophore in designing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 4-Chloro-2-(4-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde with greater accuracy. Studies have shown that thiazole derivatives can exhibit a wide range of biological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific arrangement of substituents in this compound suggests that it may interact with various biological targets, making it a valuable scaffold for drug design.
One particularly intriguing aspect of 4-Chloro-2-(4-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde is its potential application in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. The aldehyde group at the 5-position of the thiazole ring can be used to form covalent bonds with key residues on kinase active sites, leading to potent inhibition of their activity. Additionally, the hydroxypiperidine moiety may facilitate interactions with other parts of the kinase molecule, enhancing binding affinity.
Another area where this compound shows promise is in the development of protease inhibitors. Proteases are enzymes that cleave peptide bonds and are involved in various physiological processes. Inhibiting specific proteases has been successful in treating conditions such as HIV/AIDS and cancer. The structural features of 4-Chloro-2-(4-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde, particularly its ability to form hydrogen bonds and coordinate with metal ions, make it a suitable candidate for designing protease inhibitors.
The synthesis of 4-Chloro-2-(4-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the chloro group typically involves chlorination reactions using reagents such as phosphorus oxychloride (POCl₃). Subsequent functionalization at the 5-position with an aldehyde group can be achieved through oxidation or formylation reactions. The attachment of the hydroxypiperidine side chain often requires nucleophilic substitution reactions or condensation reactions under controlled conditions.
Recent research has also explored the use of 4-Chloro-2-(4-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde as a building block for more complex molecules through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl or heteroaryl groups at various positions on the thiazole ring, expanding its pharmacological profile. Such modifications can lead to novel compounds with enhanced biological activity and improved pharmacokinetic properties.
The potential applications of 4-Chloro-2-(4-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde extend beyond traditional small-molecule drug discovery. It has shown promise as a key intermediate in synthesizing peptidomimetics—molecules that mimic peptide sequences but exhibit improved stability and bioavailability. Peptidomimetics have been successfully used in treating various diseases, including cancer and infectious diseases.
In conclusion,4-Chloro-2-(4-hydroxypiperidin-1-yllthiazole)-5-carbaldehyde (CAS No. 88310761_7) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile scaffold for designing novel therapeutic agents targeting various diseases. Further exploration into its synthetic pathways and biological activities will undoubtedly yield valuable insights into its role in drug discovery.
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